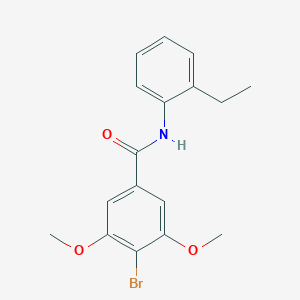
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide, also known as Bromo-DragonFLY, is a potent psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1998 by a team of chemists led by David E. Nichols at Purdue University. Since then, it has gained popularity as a recreational drug due to its powerful hallucinogenic effects. However, it also has potential applications in scientific research.
Wirkmechanismus
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY acts as a partial agonist of the 5-HT2A receptor, meaning that it activates the receptor but to a lesser extent than a full agonist. It also has activity at other serotonin receptors such as 5-HT1A and 5-HT2C. The exact mechanism of its hallucinogenic effects is not fully understood, but it is thought to involve the activation of these receptors in the brain.
Biochemical and Physiological Effects:
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY has been found to produce powerful hallucinogenic effects, including visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought patterns. It also has physiological effects such as increased heart rate, blood pressure, and body temperature. These effects can be long-lasting, with some reports of effects lasting up to several days.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for more precise manipulation of this receptor and its downstream signaling pathways. However, its potent hallucinogenic effects also pose a risk for researchers and require careful handling and monitoring. Additionally, the use of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY in lab experiments is limited by its status as a controlled substance, which restricts its availability and use.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY. One area of interest is its potential as a tool for studying the 5-HT2A receptor and its role in psychiatric disorders. Another direction is the development of new drugs based on the structure of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY that could have therapeutic applications. Additionally, more research is needed to understand the long-term effects of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY use and its potential for abuse and addiction.
Synthesemethoden
The synthesis of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY involves several steps. The starting material is 2,5-dimethoxybenzaldehyde, which is reacted with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This is then reduced to 2,5-dimethoxyphenethylamine, which is further reacted with 2-ethylphenyl bromide and benzoyl chloride to form the final product, 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY has potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in various psychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY could be used to study the underlying mechanisms of these disorders and develop new treatments.
Eigenschaften
Produktname |
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide |
|---|---|
Molekularformel |
C17H18BrNO3 |
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-4-11-7-5-6-8-13(11)19-17(20)12-9-14(21-2)16(18)15(10-12)22-3/h5-10H,4H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
UUPVLXYKLSYSRQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)



![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)


![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)

